molecular formula C10H8N2O2 B136178 2-Oxochromene-3-carboximidamide CAS No. 146040-32-6

2-Oxochromene-3-carboximidamide

Cat. No. B136178
M. Wt: 188.18 g/mol
InChI Key: LTHZWJRECGWVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxochromene-3-carboximidamide is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has a unique chemical structure that makes it a promising candidate for use in a variety of research fields, including medicinal chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

2-Oxochromene-3-carboximidamide has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In medicinal chemistry, 2-Oxochromene-3-carboximidamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.

Mechanism Of Action

The mechanism of action of 2-Oxochromene-3-carboximidamide is complex and not fully understood. However, studies have shown that this compound exerts its biological effects through several mechanisms. One of the primary mechanisms of action is the inhibition of specific enzymes and proteins that are involved in various biological processes. Additionally, 2-Oxochromene-3-carboximidamide has been shown to modulate the activity of various signaling pathways, including the MAPK and NF-κB pathways.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Oxochromene-3-carboximidamide have been studied extensively in vitro and in vivo. This compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 2-Oxochromene-3-carboximidamide has been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have anti-viral effects by inhibiting viral replication.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Oxochromene-3-carboximidamide in lab experiments is its unique chemical structure, which makes it a promising candidate for use in a variety of research fields. Additionally, the synthesis method for this compound has been well-established, and several variations of the reaction have been reported in the literature. However, one of the limitations of using 2-Oxochromene-3-carboximidamide in lab experiments is its potential toxicity, which must be carefully monitored and controlled.

Future Directions

There are several future directions for research on 2-Oxochromene-3-carboximidamide. One potential area of research is the development of new synthetic methods for this compound, which could lead to more efficient and cost-effective production. Additionally, further studies are needed to fully understand the mechanism of action of 2-Oxochromene-3-carboximidamide and its potential applications in various research fields. Finally, research is needed to investigate the potential side effects and toxicity of this compound, which could impact its use in future research and drug development.

Synthesis Methods

The synthesis of 2-Oxochromene-3-carboximidamide involves the reaction of 3-amino-2-oxo-2H-chromene-4-carbonitrile with an appropriate amine. The reaction is typically carried out in the presence of a catalyst and under specific reaction conditions to ensure high yield and purity of the final product. The synthesis method for this compound has been well-established, and several variations of the reaction have been reported in the literature.

properties

CAS RN

146040-32-6

Product Name

2-Oxochromene-3-carboximidamide

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

2-oxochromene-3-carboximidamide

InChI

InChI=1S/C10H8N2O2/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-5H,(H3,11,12)

InChI Key

LTHZWJRECGWVPK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=N)N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=N)N

synonyms

2H-1-Benzopyran-3-carboximidamide,2-oxo-(9CI)

Origin of Product

United States

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